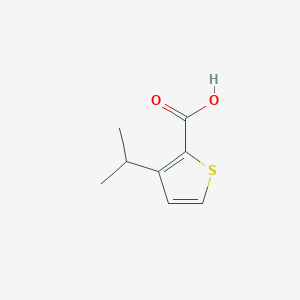

3-(Propan-2-yl)thiophene-2-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic nomenclature of 3-(propan-2-yl)thiophene-2-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur atoms. The compound is officially designated as 3-isopropyl-2-thiophenecarboxylic acid, reflecting the positioning of the isopropyl substituent at carbon-3 and the carboxylic acid group at carbon-2 of the thiophene ring system. The Chemical Abstracts Service registry number 29488-31-1 provides unique identification for this specific structural arrangement.

The molecular formula C8H10O2S encompasses eight carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 170.23 daltons. The International Chemical Identifier specification 1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) provides comprehensive structural connectivity information, while the corresponding International Chemical Identifier Key CGMGPCMCOGRNSC-UHFFFAOYSA-N serves as a condensed representation for database searches.

Isomerism considerations for this compound involve potential positional isomers based on the location of both the propan-2-yl group and the carboxylic acid functionality around the thiophene ring. Related compounds such as 5-(propan-2-yl)thiophene-2-carboxylic acid demonstrate alternative substitution patterns, where the isopropyl group occupies the 5-position rather than the 3-position. The Simplified Molecular Input Line Entry System notation CC(C)C1=C(SC=C1)C(=O)O clearly delineates the specific connectivity pattern for the 3-substituted isomer.

Properties

IUPAC Name |

3-propan-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMGPCMCOGRNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29488-31-1 | |

| Record name | 3-(propan-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

3-(Propan-2-yl)thiophene-2-carboxylic acid acts as a versatile building block in organic chemistry. It can be utilized in the synthesis of various pharmaceutical compounds and agrochemicals due to its ability to undergo multiple reactions such as esterification, amidation, and coupling reactions.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules |

| Reaction Types | Esterification, amidation, coupling |

Industrial Applications

In the industrial sector, this compound can be used in the production of specialty chemicals and materials:

- Polymers : It can be incorporated into polymer matrices to enhance material properties.

- Coatings : The compound may serve as an additive in coatings to improve adhesion and durability.

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related research highlights the potential of thiophene derivatives:

- Anticancer Activity : A study demonstrated that benzo[b]thiophenes exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This indicates that similar structures might also possess noteworthy biological activities against cancer cells .

- Agricultural Applications : Research into thiophene derivatives has shown their effectiveness as herbicides and crop protection agents, emphasizing their utility in sustainable agriculture .

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Sulfamoyl-Substituted Thiophene-2-carboxylic Acid Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro in compound 11 ) increase acidity of the carboxylic acid, as evidenced by lower melting points compared to esters.

- Steric hindrance : Bulkier substituents (e.g., benzyl in compound 5 ) reduce reaction yields (45% for ester precursor vs. 83% for 4-bromo-phenylsulfamoyl analog ).

- Hydrogen bonding : Hydroxyl or carboxy groups (e.g., compound 10 ) elevate melting points (>240°C) due to intermolecular interactions.

Table 2: Halogenated and Sulfonyl-Substituted Derivatives

Key Observations :

- Chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .

- Sulfonyl groups (e.g., in compound 13 ) act as electron-withdrawing groups, directing further functionalization at specific ring positions.

Reactivity in Cyclization Reactions

- Iodolactonization: 3-Alkynylthiophene-2-carboxylic acids undergo regioselective 6-endo-dig cyclization to form iodothienopyranones. Substituents on the alkynyl group (e.g., aryl vs. alkyl) influence reaction chemoselectivity and yield. For example, 3-(hex-1-yn-1-yl)thiophene-2-carboxylic acid yields 68% iodothienopyranone at room temperature, while sterically hindered tert-butyl analogs require longer reaction times (5 h) .

- Amide Formation : Thiophene-2-carboxylic acid derivatives with amide substituents (e.g., 3-(2-methylpentanamido)thiophene-2-carboxylic acid) exhibit enhanced hydrogen-bonding networks, impacting crystallinity and solubility .

Preparation Methods

Halogenation of 3-(Propan-2-yl)thiophene

- The starting material, 3-(Propan-2-yl)thiophene, is selectively halogenated at the 2-position.

- Chlorination or bromination agents such as sulfuryl chloride (SO2Cl2), chlorine gas, or N-chlorosuccinimide (NCS) are employed.

- The reaction is typically carried out in a solvent (e.g., ethyl acetate, tetrahydrofuran) at controlled temperatures (0–150°C), often below 15°C for precise control.

- The halogenation step yields 2-chloro- or 2-bromo-3-(Propan-2-yl)thiophene intermediates.

Formation of Organometallic Intermediate

- The halogenated thiophene is reacted with magnesium in anhydrous ether solvents such as tetrahydrofuran (THF) to form the Grignard reagent.

- Alternatively, lithiation using n-butyllithium can be used to generate the organolithium intermediate.

- The reaction is conducted under inert atmosphere (nitrogen or argon) with reflux conditions for 30 minutes to 1 hour.

- Alkyl halides like isopropyl bromide may be used to facilitate the Grignard reagent formation.

Carboxylation with Carbon Dioxide

- Carbon dioxide gas is introduced into the reaction mixture containing the organometallic intermediate at 25–35°C.

- The carboxylation proceeds over 1–2 hours, converting the organometallic species into the corresponding carboxylate.

- Following carbonation, the reaction mixture is acidified with concentrated hydrochloric acid or other acids to yield the free carboxylic acid.

Isolation and Purification

- The reaction mixture is worked up by adding water and extracting with organic solvents like ethyl acetate.

- The organic layer is dried over magnesium sulfate and concentrated to obtain a slurry of this compound.

- The crude product is filtered and dried to yield the pure acid.

- Additional purification can involve recrystallization or salt formation with alkali metals if needed.

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Remarks |

|---|---|---|---|---|

| Halogenation | Sulfuryl chloride, ethyl acetate solvent | 0–15 | 1 hour | 2-chloro-3-(Propan-2-yl)thiophene obtained by dropwise addition |

| Grignard reagent formation | Mg, THF, isopropyl bromide | Reflux (~66) | 30 min reflux | Formation of Grignard intermediate |

| Carboxylation | CO2 gas introduction | 25–35 | 2 hours | Conversion to carboxylate intermediate |

| Acidification | Concentrated HCl | Room temp | 30 min | Acidification to free acid |

| Workup and isolation | Extraction with ethyl acetate, drying | Room temp | — | Final acid isolated as a solid |

Comparative Notes on Method Variations

- Choice of Halogenation Agent: Sulfuryl chloride is industrially preferred for chlorination due to efficiency and cleaner reaction profiles compared to chlorine gas or NCS.

- Solvent Selection: Ethers such as tetrahydrofuran are preferred for Grignard formation due to their ability to stabilize organometallic intermediates.

- Temperature Control: Maintaining low temperatures during halogenation prevents over-chlorination or side reactions.

- Purification: The method allows for environmentally friendly and economical production with minimal waste, suitable for scale-up.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Halogenation agent | Sulfuryl chloride (1.0–1.5 eq) | Dropwise addition at ≤15°C |

| Solvent for Grignard | Tetrahydrofuran (THF) | Anhydrous conditions, inert atmosphere |

| Magnesium amount | Stoichiometric to halogenated thiophene | Ensures complete formation of Grignard |

| Carbon dioxide pressure | Atmospheric CO2 gas | Introduced at 25–35°C |

| Acidification agent | Concentrated hydrochloric acid | Adjust pH to ≤2 |

| Reaction times | Halogenation: 1 hr; Grignard: 30 min reflux; Carbonation: 2 hr | Optimized for yield and purity |

Research Findings and Industrial Relevance

- The described synthesis route is validated by patent literature demonstrating efficient and scalable production of 3-substituted thiophene-2-carboxylic acids, including this compound analogs.

- The method offers an environmentally friendly approach by minimizing hazardous reagents and optimizing solvent use.

- The intermediate halogenated thiophenes can also serve as versatile building blocks for further functionalization via palladium-catalyzed cross-coupling or carbonylation reactions.

- The purity and yield of the acid are sufficient for downstream applications in pharmaceutical and agrochemical synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 3-(propan-2-yl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Sonogashira coupling of methyl 3-halothiophene-2-carboxylates with terminal alkynes (e.g., propargyl derivatives), followed by hydrolysis to yield the carboxylic acid . Optimization strategies include:

- Using NaHCO₃ as a base and MeCN as a solvent for iodocyclization reactions to minimize side products .

- Adjusting reaction temperature (e.g., room temperature for alkyl-substituted alkynes) to improve regioselectivity and yield .

- Substituting electron-donating groups (e.g., p-methoxyphenyl) on the alkyne to enhance cyclization efficiency .

Q. How is the structural characterization of this compound performed?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm substitution patterns on the thiophene ring and propan-2-yl group .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : Used in related thiophene derivatives (e.g., iodothienopyranones) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodolactonization in 3-alkynylthiophene-2-carboxylic acids?

Iodolactonization proceeds via 6-endo-dig cyclization , favored by the electronic properties of the alkyne substituents. For example:

- Aryl groups stabilize the transition state through resonance, leading to exclusive formation of iodothienopyranones (e.g., 73% yield for p-methoxyphenyl derivatives) .

- Steric hindrance (e.g., tert-butyl groups) slows reactivity but maintains regioselectivity, requiring extended reaction times (5 h) .

- Competing pathways (e.g., cycloisomerization) emerge with alkyl-substituted alkynes, necessitating temperature control to suppress side reactions .

Q. How do substituents on the thiophene ring influence the compound's reactivity in functionalization reactions?

- Electrophilic substitution : The 5-position of the thiophene ring is activated for reactions like sulfonylation. For example, 3-(3-nitro-phenylsulfamoyl) derivatives are synthesized using 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester (78% yield) .

- Nucleophilic attack : The carboxylic acid group facilitates amide bond formation, as seen in derivatives like methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate, synthesized via copper-catalyzed coupling .

- Steric effects : Bulky substituents (e.g., 4-isopropylphenyl) reduce reactivity in cyclization but enhance stability in downstream applications .

Q. How can contradictory data in reaction yields be resolved when varying alkyne substituents?

Discrepancies arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., m-chlorophenyl) reduce yields (70%) compared to electron-donating groups (e.g., p-methoxyphenyl, 73%) .

- Solvent polarity : MeCN enhances iodonium ion stability, critical for high-yield cyclization, while THF promotes side reactions .

- Catalyst selection : Palladium/copper systems in Sonogashira coupling improve efficiency for aryl alkynes but are less effective for alkyl derivatives .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-MS : To detect low-level byproducts (e.g., uncyclized intermediates) .

- TGA/DSC : For thermal stability profiling, especially in derivatives intended for material science applications .

- Elemental analysis : Validates purity (>97%) in compounds like 3-(3-nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.